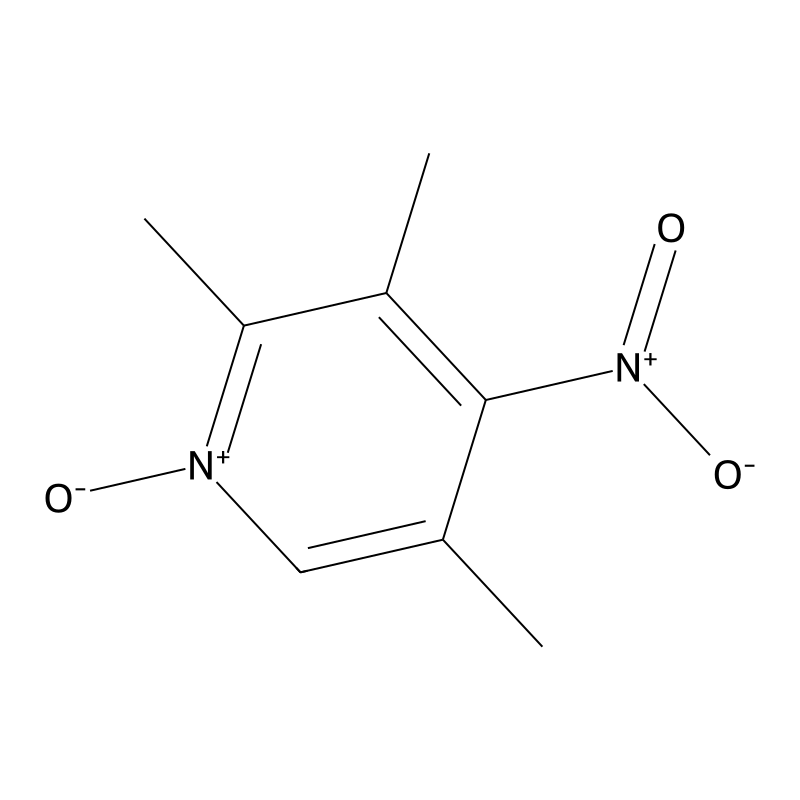

2,3,5-Trimethyl-4-nitropyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Industry

Application Summary: 4-Nitro-2,3,5-trimethylpyridine-N-oxide is an impurity of Omeprazole. Omeprazole is a medication used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger–Ellison syndrome.

Synthesis of 4-Nitropyridine

Application Summary: 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines.

Method of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step.

Antimicrobial and Antiviral Activities

Synthesis of 4-methoxy-2,3,5-trimethylpyridine

Application Summary: 4-methoxy-2,3,5-trimethylpyridine can be synthesized from 4-Nitro-2,3,5-trimethylpyridine-N-oxide.

Method of Application: The synthesis involves the substitution of the chlorine in the precursor with a methoxide ion, which gives 4-methoxy-2,3,5-trimethylpyridine.

Results or Outcomes: This method provides an efficient route to 4-methoxy-2,3,5-trimethylpyridine with an overall yield of 43%.

Microreaction Technology

Prescribed Drugs

2,3,5-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula and a molecular weight of 182.18 g/mol. Its structure features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a nitro group at position 4. The compound is recognized for its unique properties due to the presence of the nitro and N-oxide functional groups, which influence its reactivity and biological activity.

As a minor impurity, 4-Nitro-2,3,5-trimethylpyridine-N-oxide is not expected to have a significant independent mechanism of action. The primary focus of research on this compound is related to its presence in Omeprazole, a drug that suppresses stomach acid production. Omeprazole's mechanism involves inhibiting an enzyme called H+/K+ ATPase in the stomach wall [].

- Oxidation Reactions: It can undergo oxidation reactions, including reactions with hydrogen peroxide, leading to the formation of different derivatives .

- Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters using peracids, which can also be applicable to derivatives of this compound .

- Barbier Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, which could be utilized in synthesizing more complex molecules from 2,3,5-trimethyl-4-nitropyridine 1-oxide .

Several methods exist for synthesizing 2,3,5-trimethyl-4-nitropyridine 1-oxide:

- Nitration: The compound can be synthesized through the nitration of 2,3,5-trimethylpyridine using nitrating agents such as nitric acid.

- Oxidation of Pyridine Derivatives: Another method involves oxidizing pyridine derivatives that contain methyl groups at the appropriate positions.

- Barbier Reaction: This method can be employed to introduce the nitro group onto the pyridine ring by reacting it with suitable electrophiles .

2,3,5-Trimethyl-4-nitropyridine 1-oxide finds applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique nitrogen-containing structure.

- Agricultural Chemicals: Its derivatives could potentially be utilized in agrochemicals for pest control or growth regulation.

- Research: The compound is often used in chemical research for studying reaction mechanisms involving nitro and N-oxide functionalities.

Several compounds share structural similarities with 2,3,5-trimethyl-4-nitropyridine 1-oxide. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2,5-Dimethyl-4-nitropyridine 1-oxide | 0.94 | Fewer methyl substitutions; different biological activity potential. |

| 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | 0.88 | Ethyl group substitution may affect solubility and reactivity. |

| 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 0.81 | Different ring structure; potential for unique pharmacological properties. |

| 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide | 0.81 | Tetrahydroquinoline framework; distinct reactivity patterns. |

Each of these compounds exhibits varying degrees of similarity based on their structural features and functional groups. The unique arrangement of methyl and nitro groups in 2,3,5-trimethyl-4-nitropyridine 1-oxide contributes to its distinct chemical behavior and potential applications compared to its analogs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant